![molecular formula C18H16N2O3 B2984518 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide CAS No. 2034386-10-0](/img/structure/B2984518.png)
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide
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Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide is a synthetic compound that has garnered interest due to its potential applications in various fields of research and industry. This compound features a complex structure with a furan ring, a pyridine ring, and a methoxybenzamide moiety, making it a versatile candidate for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It’s known that similar compounds have been evaluated for their anti-tubercular activity , suggesting they may affect pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , indicating that they may inhibit the growth or survival of this bacterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through a catalyst-free, one-pot synthesis involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide.
Coupling with pyridine: The furan derivative is then coupled with a pyridine derivative using Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Introduction of the methoxybenzamide moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles to form different benzamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, piperidine derivatives, and various substituted benzamides.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide can be compared with other similar compounds, such as:
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide: This compound has a thiophene ring instead of a methoxybenzamide moiety and exhibits different chemical and biological properties.
N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide: This compound has a furan-2-carboxamide moiety and is used for studying intracellular calcium concentration.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by the following properties:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H16N2O3 |
Molecular Weight | 312.33 g/mol |
The structure features a benzamide core with a methoxy group and a furan-pyridine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially offering therapeutic benefits.
- Receptor Modulation : It has been shown to bind to specific receptors, influencing their activity and potentially leading to therapeutic effects in conditions like cancer and inflammation.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of this compound.
- Method : Cancer cell lines were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against both breast and lung cancer cells.
-
Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects of the compound in a model of acute inflammation.
- Method : The compound was administered in a murine model of inflammation.
- Results : A marked decrease in swelling and inflammatory markers was recorded, supporting its potential as an anti-inflammatory agent.
Research Findings
Recent research highlights the compound's potential as a lead candidate for drug development. In silico studies have identified it as a promising ligand for dopamine D2 receptors, suggesting its role in neuropharmacology.
Table of Biological Activities
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-17-5-3-2-4-15(17)18(21)20-11-13-6-7-16(19-10-13)14-8-9-23-12-14/h2-10,12H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHTZFPIMYYQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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